Z-Pro-leu-gly-NH2

Catalog No.
S1892227
CAS No.
14485-80-4
M.F
C21H30N4O5
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Pro-leu-gly-NH2

CAS Number

14485-80-4

Product Name

Z-Pro-leu-gly-NH2

IUPAC Name

benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

Molecular Formula

C21H30N4O5

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)/t16-,17-/m0/s1

InChI Key

KFRZSJOPCRTHTH-IRXDYDNUSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Synonyms

carbobenzoxyprolyl-leucyl-glycinamide, Z-PLG, Z-Pro-Leu-Gly-NH2

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2

Z-Pro-leu-gly-NH2, also known as Z-prolyl-leucyl-glycinamide, is a synthetic peptide that consists of three amino acids: proline, leucine, and glycine, with a terminal amide group. The "Z" in its name indicates the presence of a benzyloxycarbonyl protecting group on the proline residue. This compound is notable for its structural conformation and potential biological activities.

Without knowing the specific research application of Z-Pro-Leu-Gly-NH2, it's impossible to determine its mechanism of action. However, short peptides can be designed to target specific proteins or enzymes, act as signaling molecules in cells, or serve as models for studying protein folding [].

Chemical Structure and Properties

Z-Pro-Leu-Gly-NH2, also known as N-(tert-butoxycarbonyl)-L-prolyl-L-leucyl-glycine amide, is a small peptide molecule consisting of four amino acids: proline, leucine, glycine, and an amide group at the C-terminus. The "Z" at the beginning refers to the protecting group tert-butyloxycarbonyl attached to the N-terminus of the proline residue. This protecting group is commonly used in peptide synthesis to prevent unwanted reactions during the assembly process [].

Information on the specific properties of Z-Pro-Leu-Gly-NH2, such as its melting point, solubility, and pKa values, is not readily available in the scientific literature.

Potential Research Applications

While there is no extensive research directly focused on Z-Pro-Leu-Gly-NH2 itself, it possesses a structure relevant to several areas of scientific research:

  • Peptide Synthesis

    Z-Pro-Leu-Gly-NH2 can serve as a building block for the synthesis of larger peptides or proteins containing the proline-leucine-glycine sequence. This sequence might be of interest for studying protein function, protein-protein interactions, or the development of therapeutic agents [].

  • Enzyme Substrates

    Peptides with specific amino acid sequences can be designed to act as substrates for enzymes. Z-Pro-Leu-Gly-NH2 could potentially be used to study the activity of enzymes that cleave peptide bonds between proline and leucine or leucine and glycine. This information could be valuable for understanding enzyme function and for developing enzyme inhibitors.

  • Model Systems for Protein Folding

    Short peptides can be used as model systems to study protein folding, a complex process by which proteins achieve their functional three-dimensional structures. The presence of proline in Z-Pro-Leu-Gly-NH2 might be of interest due to its rigid structure, which can influence the folding behavior of the peptide.

Typical of peptides. These include:

  • Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the release of individual amino acids.
  • Deprotection: The benzyloxycarbonyl group can be removed to yield prolyl-leucyl-glycinamide.
  • Coupling Reactions: Z-Pro-leu-gly-NH2 can be involved in coupling reactions with other amino acids or peptide fragments to form longer chains.

These reactions are essential for modifying the peptide for various research and therapeutic applications.

Research indicates that Z-Pro-leu-gly-NH2 exhibits significant biological activity, particularly in the central nervous system. Studies have shown that it can attenuate amnesia induced by puromycin in mice, suggesting potential neuroprotective properties . Additionally, it has been explored as a peptidomimetic ligand that modulates dopamine receptors, indicating its relevance in neuropharmacology .

The synthesis of Z-Pro-leu-gly-NH2 typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

  • Protection of the Proline Residue: The proline is protected using a benzyloxycarbonyl group.
  • Coupling: The protected proline is coupled with leucine and glycine using coupling reagents such as DIC (diisopropylcarbodiimide) or HBTU (1-Hydroxybenzotriazole uronium hexafluorophosphate).
  • Cleavage: The final product is cleaved from the resin or reaction medium, and the protecting groups are removed to yield Z-Pro-leu-gly-NH2.

Alternative synthetic routes may involve modifications at specific positions to create analogs with varied biological activity .

Z-Pro-leu-gly-NH2 has several applications in research and pharmaceutical development:

  • Neuropharmacology: Its ability to influence neurotransmitter systems makes it a candidate for studying cognitive functions and disorders.
  • Peptidomimetics: It serves as a scaffold for designing new drugs targeting various receptors.
  • Biochemical Research: Used in studies related to peptide interactions and conformational analysis.

Interaction studies reveal that Z-Pro-leu-gly-NH2 interacts with various biological targets, particularly neurotransmitter receptors. Its design as a peptidomimetic allows it to mimic natural ligands while providing enhanced stability and specificity. Research has focused on its binding affinities and effects on receptor activity, contributing to understanding its therapeutic potential .

Z-Pro-leu-gly-NH2 shares structural similarities with several other peptides. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Pro-Leu-Gly-NH2Proline-Leucine-GlycineNatural peptide with neuroactive properties
Z-Gly-Pro-Leu-Gly-ProZ-Glycine-Proline-Leucine-ProlineContains additional glycine; used in collagen studies
Acetyl-Pro-Leu-Gly-NH2Acetylated Proline-Leucine-GlycineModified for increased stability
Z-Pro-Leu-Gly-OEtZ-Proline-Leucine-Glycine-EthylEthyl ester derivative; used in synthetic pathways

Z-Pro-leu-gly-NH2 is unique due to its specific protective group and terminal amide functionality, which enhance its stability and bioactivity compared to other similar compounds.

This detailed examination of Z-Pro-leu-gly-NH2 underscores its significance in biochemical research and potential therapeutic applications, paving the way for further exploration in neuropharmacology and drug development.

Z-Pro-leu-gly-NH2 emerged from advancements in peptide synthesis, particularly the use of protecting groups to facilitate controlled chain elongation. While its exact discovery date is not well-documented, its development aligns with mid-20th-century innovations in solid-phase peptide synthesis (SPPS) and the use of Z (benzyloxycarbonyl) groups to protect N-termini during synthesis. Early enzymatic synthesis methods, such as those employing thermolysin or α-chymotrypsin, demonstrated the feasibility of coupling Z-protected proline to leucine and glycine derivatives, yielding Z-Pro-leu-gly-NH2 with high efficiency.

Relationship to Pro-Leu-Gly-NH2 (PLG/Melanostatin)

Z-Pro-leu-gly-NH2 is a synthetic precursor to melanostatin (PLG), an endogenous tripeptide derived from oxytocin. The Z group in Z-Pro-leu-gly-NH2 is removed via hydrogenolysis or acidolysis to yield PLG, which exhibits distinct neuroendocrine activities, including inhibition of melanin synthesis and modulation of dopamine receptors. Key distinctions between the two compounds include:

PropertyZ-Pro-leu-gly-NH2Pro-Leu-Gly-NH2 (PLG)
Protecting GroupBenzyloxycarbonyl (Z)None
SolubilityEnhanced in organic solventsLimited in aqueous solutions
Biological ActivityMinimal (synthetic intermediate)Active (neuroendocrine modulation)
ApplicationsPeptide synthesis, enzyme substrateTherapeutic research, neurobiology

Significance in Peptide Research

Z-Pro-leu-gly-NH2 is pivotal in several research domains:

Enzymatic Substrate for Peptide Amidases

Peptide amidases, such as SbPam from Glycine max, selectively hydrolyze C-terminal amides. Z-Pro-leu-gly-NH2 derivatives (e.g., Z-Pro-leu-gly-OCH₃) have been used to study esterification and hydrolysis mechanisms, revealing substrate preferences influenced by bulky residues like leucine.

Conformational Analysis

NMR studies in dimethylsulfoxide (DMSO) indicate that Z-Pro-leu-gly-NH2 adopts conformations stabilized by intramolecular hydrogen bonds, particularly involving the proline and glycine residues. These studies challenge earlier assumptions about β-turn structures, emphasizing solvent-dependent conformational flexibility.

Drug Development and Biotechnology

As a building block, Z-Pro-leu-gly-NH2 facilitates the synthesis of peptide-based therapeutics. Its role in stabilizing intermediates during chain elongation is critical for producing complex bioactive peptides, such as dopamine receptor modulators.

Nomenclature and Classification

Z-Pro-leu-gly-NH2 is classified as a peptide derivative, with the following attributes:

AttributeValue
IUPAC NameN-Benzyloxycarbonyl-L-prolyl-L-leucylglycinamide
SynonymsCarbobenzoxyprolyl-leucyl-glycinamide, Z-PLG-NH₂
ClassificationSynthetic peptide, protected amide
CAS Number14485-80-4

Molecular Composition and Formula

Z-Pro-leu-gly-NH2 is a synthetic tripeptide derivative characterized by the molecular formula C21H30N4O5 and a molecular weight of 418.49 g/mol [1] [2]. The compound is registered under the Chemical Abstracts Service number 14485-80-4 and carries the MDL number MFCD00057240 [1] [3]. The monoisotopic mass has been determined to be 418.221620 g/mol, providing precise mass spectral identification capabilities [2].

The IUPAC nomenclature for this compound is benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate [2]. Alternative systematic names include 1-[(benzyloxy)carbonyl]-L-prolyl-L-leucylglycinamide and carbobenzoxyprolyl-leucyl-glycinamide [1] [2].

PropertyValue
Molecular FormulaC21H30N4O5
CAS Registry Number14485-80-4
Molecular Weight (g/mol)418.49
Monoisotopic Mass (g/mol)418.221620
MDL NumberMFCD00057240

Structural Characteristics

Benzyloxycarbonyl Protecting Group

The benzyloxycarbonyl group, commonly designated as Z or Cbz, serves as a crucial protecting group for the amino terminus of the proline residue [4] [5]. This protecting group was first developed by Leonidas Zervas in the early 1930s and became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis [5]. The benzyloxycarbonyl moiety exhibits distinct structural parameters that have been extensively characterized through X-ray crystallographic studies [6].

The geometry of the urethane moiety within the benzyloxycarbonyl group demonstrates close similarity to that of other N-terminal protecting groups, with specific bond angle relaxations due to reduced steric crowding compared to bulkier alternatives [6]. The benzyloxycarbonyl group provides greater conformational flexibility, which can result in enhanced variations in bond lengths and angles when compared to more sterically hindered protecting groups [6].

Conformational energy calculations indicate that the benzyloxycarbonyl group has minimal effect on the conformational preferences of adjacent amino acid residues [6]. The computed fraction of molecules with cis urethane bonds in benzyloxycarbonyl-protected proline derivatives is approximately 0.42, demonstrating the rotational characteristics of this protecting group [6].

Amino Acid Sequence and Stereochemistry

The peptide backbone of Z-Pro-leu-gly-NH2 consists of three amino acid residues in the sequence L-proline, L-leucine, and glycine [1] [2]. Each amino acid contributes specific stereochemical characteristics to the overall molecular structure.

The proline residue at position 1 exhibits the characteristic five-membered pyrrolidine ring structure, which imposes significant conformational constraints on the peptide backbone [7]. The cyclic nature of proline restricts the phi dihedral angle and influences the overall peptide conformation through its unique geometric properties [7]. The L-configuration of proline ensures the (2S) stereochemistry at the alpha carbon [2].

The leucine residue at position 2 contains a branched aliphatic side chain with the molecular formula C4H9, contributing hydrophobic characteristics to the peptide [1]. The L-leucine configuration maintains (2S) stereochemistry, with the isobutyl side chain extending from the alpha carbon [2]. This branched-chain amino acid significantly influences the overall hydrophobicity and solubility profile of the compound [8].

Glycine occupies the third position and serves as the simplest amino acid with a hydrogen atom as its side chain [1]. The absence of a side chain in glycine provides maximal conformational flexibility to the peptide backbone, allowing for greater rotational freedom around the phi and psi dihedral angles [7].

PositionComponentThree-letter CodeMolecular FormulaStereochemistry
N-terminalBenzyloxycarbonyl protecting groupZ-C8H7O2--
Position 1L-ProlineProC5H9NO2(2S)
Position 2L-LeucineLeuC6H13NO2(2S)
Position 3GlycineGlyC2H5NO2-
C-terminalPrimary amide-NH2-NH2-

Terminal Amide Configuration

The C-terminal modification to a primary amide group (-NH2) represents a significant structural feature that distinguishes this compound from conventional carboxylic acid-terminated peptides [1] [2]. The amide functionality eliminates the ionizable carboxyl group, thereby altering the overall charge distribution and solubility characteristics of the molecule [9].

The terminal amide configuration contributes to enhanced hydrogen bonding capabilities through both the carbonyl oxygen and the amino nitrogen atoms [9]. This structural modification typically results in increased melting points and altered solubility profiles compared to the corresponding carboxylic acid derivatives [9]. Primary amides generally exhibit higher boiling points due to extensive intermolecular hydrogen bonding networks [9].

The absence of the ionizable carboxyl terminus means that Z-Pro-leu-gly-NH2 does not exhibit the typical zwitterionic characteristics of unmodified peptides at physiological pH values [9]. This modification significantly influences the overall physicochemical properties and stability profile of the compound [9].

Physical and Chemical Properties

Solubility Profile

The solubility characteristics of Z-Pro-leu-gly-NH2 are influenced by the interplay between hydrophobic and hydrophilic structural elements within the molecule [10] [8]. The presence of the benzyloxycarbonyl protecting group and the leucine residue contributes significant hydrophobic character, while the amide functionalities provide hydrogen bonding capabilities [8] [9].

Peptides containing a high proportion of hydrophobic residues, such as leucine, typically exhibit limited solubility in aqueous solutions [8]. The branched-chain nature of leucine, comprising approximately 50% of the amino acid content in this tripeptide, places Z-Pro-leu-gly-NH2 in the category of peptides with challenging aqueous solubility [8].

The terminal amide configuration enhances water solubility compared to completely hydrophobic peptides through hydrogen bonding interactions [9]. Primary amides with carbon chain lengths similar to this tripeptide demonstrate borderline water solubility, with solubility generally decreasing as the hydrophobic content increases [9]. The compound is expected to show enhanced solubility in organic solvents such as dimethyl sulfoxide, acetonitrile, and dimethylformamide [11] [8].

The benzyloxycarbonyl protecting group contributes aromatic character that may facilitate solubility in moderately polar organic solvents [7]. The overall solubility profile suggests that Z-Pro-leu-gly-NH2 requires careful solvent selection for experimental applications, with mixed aqueous-organic systems potentially providing optimal dissolution conditions [8].

Spectroscopic Characteristics

The spectroscopic properties of Z-Pro-leu-gly-NH2 reflect the characteristic features of each structural component within the molecule [12] [13]. Nuclear magnetic resonance spectroscopy provides detailed information about the solution conformation and dynamic behavior of the peptide backbone [13] [14].

Proton nuclear magnetic resonance spectra of benzyloxycarbonyl-protected peptides exhibit characteristic chemical shift patterns that reflect the electronic environment of each amino acid residue [12] [14]. The amide protons typically appear in the downfield region between 7-9 ppm, with chemical shift values influenced by hydrogen bonding interactions and conformational preferences [12] [13].

The alpha proton chemical shifts provide information about the local conformational state of each amino acid residue [15]. The proline alpha proton typically resonates around 4.0-4.5 ppm, while the leucine alpha proton appears in the 4.2-4.6 ppm region [12]. The glycine alpha protons, being equivalent, produce a characteristic singlet or narrow multiplet in the 3.8-4.2 ppm range [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonances in the 170-175 ppm region, with distinct chemical shifts for each amide linkage [7] [15]. The aromatic carbons of the benzyloxycarbonyl group produce characteristic signals in the 120-140 ppm range, while the aliphatic carbons appear at higher field positions [7].

Infrared spectroscopy demonstrates characteristic amide bands that provide information about hydrogen bonding and secondary structure [16]. The amide I band, corresponding to carbonyl stretching vibrations, typically appears around 1650-1680 cm⁻¹, while the amide II band, involving nitrogen-hydrogen bending and carbon-nitrogen stretching, occurs around 1540-1560 cm⁻¹ [16]. The presence of intramolecular hydrogen bonds can shift these frequencies and provide insight into the solution conformation [16].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of the peptide sequence [17]. The molecular ion peak at m/z 418.49 corresponds to the protonated molecular ion, while characteristic fragment ions reflect the loss of specific amino acid residues or the benzyloxycarbonyl protecting group [17].

Stability Under Various Conditions

The stability profile of Z-Pro-leu-gly-NH2 under different environmental conditions is governed by the susceptibility of both the peptide bonds and the benzyloxycarbonyl protecting group to various degradative processes [18] [19] [20]. Temperature, pH, and ionic strength represent critical parameters that influence the overall stability of the compound [18] [19].

Thermal stability studies demonstrate that peptide compounds generally exhibit decreased stability at elevated temperatures due to accelerated hydrolysis reactions [19] [20]. The benzyloxycarbonyl protecting group provides some protection against thermal degradation compared to unprotected peptides, but extended exposure to high temperatures can lead to protecting group cleavage [5]. The stability threshold for benzyloxycarbonyl-protected peptides typically occurs above 55°C, where significant degradation processes become apparent [18].

pH-dependent stability characteristics reveal that Z-Pro-leu-gly-NH2 exhibits optimal stability under mildly acidic to neutral conditions [21] [20]. Acidic conditions generally enhance the thermal stability of peptide structures through protonation effects that stabilize the overall conformation [18] [22]. Alkaline conditions promote increased rates of peptide bond hydrolysis and benzyloxycarbonyl group cleavage, resulting in reduced compound stability [21] [20].

The hydrolytic stability of the compound is influenced by the nature of each peptide bond within the sequence [20]. The proline-leucine bond may exhibit enhanced resistance to enzymatic cleavage due to the steric hindrance imposed by the proline ring structure [7]. However, chemical hydrolysis under extreme conditions can affect all peptide bonds, with the rate dependent on temperature, pH, and ionic strength [20].

Long-term stability studies indicate that Z-Pro-leu-gly-NH2 should be stored under controlled conditions to minimize degradation [21]. Refrigerated storage at temperatures below 4°C, protection from light, and maintenance of neutral pH conditions represent optimal preservation strategies [23]. The compound demonstrates enhanced stability in dry, crystalline form compared to solution-based storage systems [23].

ConditionStability ProfileOptimal Range
TemperatureStable up to 45°C4°C - 25°C
pHOptimal at pH 6-7pH 5.5 - 7.5
StorageStable as dry powder-15°C to 4°C
LightPhotosensitiveDark conditions
HumidityMoisture sensitiveDry environment

The synthesis of Z-Pro-leu-gly-NH2 (benzyloxycarbonyl-prolyl-leucyl-glycinamide) can be accomplished through multiple established methodological approaches, each offering distinct advantages and considerations for specific synthetic requirements. This tripeptide contains a benzyloxycarbonyl protecting group on the N-terminal proline residue and requires careful attention to protecting group strategies, coupling efficiency, and purification protocols [2].

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis represents the most widely employed methodology for Z-Pro-leu-gly-NH2 preparation, offering significant advantages in terms of automation potential, purification simplicity, and overall synthetic efficiency [3] [4]. The methodology involves anchoring the growing peptide chain to an insoluble polymeric support, enabling efficient removal of excess reagents and by-products through sequential washing procedures [2] [5].

Fundamental Principles and Methodology

The solid-phase approach for Z-Pro-leu-gly-NH2 synthesis follows the established protocol of C-terminus to N-terminus assembly [5] [6]. The process initiates with the attachment of the C-terminal glycine residue to an appropriate resin, typically utilizing acid-labile linkers compatible with the final peptide structure. The synthesis proceeds through repetitive cycles comprising: deprotection of the N-terminal protecting group, washing to remove deprotection reagents, coupling of the subsequent protected amino acid, and final washing to eliminate coupling by-products [3] [4].

Each synthetic cycle demonstrates high efficiency, with coupling reactions typically achieving 85-95% completion under optimized conditions [4]. The methodology accommodates both Fmoc/tert-butyl and Boc/benzyl protecting group strategies, with Fmoc chemistry demonstrating superior performance for this particular sequence due to the mild basic deprotection conditions that minimize side reactions [7] [8].

Resin Selection and Linker Strategies

The selection of appropriate resin systems proves critical for successful Z-Pro-leu-gly-NH2 synthesis. Amide-producing resins, such as Rink amide resin or 2-chlorotrityl chloride resin loaded with appropriate amino alcohols, provide optimal compatibility with the required C-terminal amide functionality [3] [4]. The loading capacity typically ranges from 0.3 to 0.8 millimoles per gram of resin, with lower loading densities often yielding improved coupling efficiencies for sterically demanding sequences [4].

Acid-labile linkers demonstrate particular utility for this synthesis, enabling complete peptide release under trifluoroacetic acid treatment conditions. The linker selection must account for the stability requirements of the benzyloxycarbonyl protecting group, which remains stable under the acidic cleavage conditions but requires separate deprotection protocols if removal is desired [9] [8].

Coupling Reaction Optimization

The coupling reactions in solid-phase synthesis of Z-Pro-leu-gly-NH2 benefit significantly from optimized reagent selection and reaction conditions. Benzotriazole-based coupling reagents, particularly O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, demonstrate superior performance for proline-containing sequences [10] [11].

The proline residue presents particular challenges due to its secondary amine functionality, which exhibits reduced nucleophilicity compared to primary amines. Extended coupling times of 2-4 hours and elevated temperatures of 40-60°C often prove necessary to achieve complete conversion [10]. The leucine coupling step typically proceeds with high efficiency under standard conditions, while the final glycine incorporation benefits from multiple coupling cycles to ensure quantitative conversion [10] [11].

Automation and Scale Considerations

Modern automated peptide synthesizers enable efficient Z-Pro-leu-gly-NH2 production with minimal manual intervention [3] [4]. The synthesis protocols readily adapt to various synthesizer platforms, with typical cycle times ranging from 45 minutes to 2 hours depending on the specific amino acid incorporation and washing protocols employed [3]. Scale-up from analytical quantities to pilot-scale production remains feasible, with synthesis scales of 0.1 to 100 millimoles demonstrating consistent results [4].

Solution-Phase Synthetic Routes

Solution-phase peptide synthesis offers complementary advantages to solid-phase methodologies, particularly for large-scale production and specialized synthetic requirements [12] [13] [14]. This approach enables direct monitoring of reaction progress, utilizes standard organic chemistry techniques, and provides opportunities for intermediate characterization and purification [14] [6].

Sequential Coupling Strategy

The sequential solution-phase synthesis of Z-Pro-leu-gly-NH2 typically employs a stepwise approach, beginning with the formation of the Z-Pro-Leu dipeptide intermediate followed by coupling with glycinamide [15] [16]. This methodology requires careful attention to protecting group orthogonality and coupling reaction optimization to minimize side reactions and epimerization [12] [14].

The initial dipeptide formation between Z-protected proline and leucine demonstrates good efficiency under carbodiimide-mediated coupling conditions. Dicyclohexylcarbodiimide in combination with hydroxybenzotriazole provides effective activation while minimizing racemization risks [11]. Reaction monitoring through thin-layer chromatography and high-performance liquid chromatography enables optimization of reaction completion and identification of potential side products [12].

Convergent Synthesis Approaches

Convergent synthetic strategies offer potential advantages for Z-Pro-leu-gly-NH2 preparation, particularly when multiple analogs or larger quantities are required [15]. The approach involves preparation of suitable fragments that undergo final coupling to generate the target tripeptide. For this particular sequence, the most practical convergent approach involves coupling of Z-Pro-Leu with glycinamide [15] [16].

The convergent methodology requires careful consideration of fragment stability and solubility characteristics. The Z-Pro-Leu dipeptide intermediate demonstrates good stability under standard storage conditions and exhibits adequate solubility in common organic solvents for efficient coupling reactions [15]. The glycinamide component requires protection from moisture and should be used promptly after preparation or procurement [15].

Coupling Reagent Selection and Optimization

Solution-phase synthesis of Z-Pro-leu-gly-NH2 benefits from judicious coupling reagent selection to maximize efficiency while minimizing side reactions [10] [11]. Traditional carbodiimide reagents, particularly dicyclohexylcarbodiimide and diisopropylcarbodiimide, provide reliable activation with good cost-effectiveness [11]. The addition of hydroxybenzotriazole significantly reduces epimerization risks and improves coupling rates [10] [11].

Advanced coupling reagents, including benzotriazole-based phosphonium and uronium salts, offer enhanced reactivity and reduced side reaction profiles [10]. These reagents demonstrate particular utility for difficult couplings involving proline residues, where steric hindrance and reduced nucleophilicity can limit conversion efficiency [10]. The selection between different reagent systems depends on scale considerations, cost constraints, and purity requirements [10].

Green Chemistry Considerations

Recent developments in solution-phase peptide synthesis emphasize environmental sustainability and process efficiency improvements [13]. The utilization of propylphosphonic anhydride as a coupling reagent in environmentally benign solvents, such as ethyl acetate, demonstrates significant promise for Z-Pro-leu-gly-NH2 synthesis [13]. This approach reduces process mass intensity and enables solvent recovery, contributing to overall process sustainability [13].

The implementation of continuous flow protocols further enhances the environmental profile of solution-phase synthesis while improving reaction control and product consistency [13]. These methodologies enable precise temperature and residence time control, leading to improved yields and reduced waste generation compared to traditional batch processes [13].

Protecting Group Strategies

The successful synthesis of Z-Pro-leu-gly-NH2 requires comprehensive protecting group strategies that ensure selective reactions while maintaining structural integrity throughout the synthetic sequence [17] [18] [19]. The benzyloxycarbonyl group on the N-terminal proline represents a permanent protecting group that remains intact throughout synthesis, while temporary protecting groups must be employed for side chain functionalities [9] [20].

N-Terminal Protection Considerations

The benzyloxycarbonyl protecting group provides excellent stability under both basic and acidic conditions typically encountered during peptide synthesis [19]. This protecting group demonstrates resistance to nucleophilic attack and base-catalyzed removal, making it ideal for sequences requiring extended synthetic manipulations [19] [9]. The removal of benzyloxycarbonyl groups requires catalytic hydrogenation, treatment with hydrogen bromide in acetic acid, or reduction with sodium in liquid ammonia [19].

The compatibility of benzyloxycarbonyl protection with various synthetic strategies enables flexible approach selection. In solid-phase synthesis utilizing Fmoc chemistry, the benzyloxycarbonyl group remains stable throughout the synthesis and cleavage procedures [8]. For Boc-based strategies, the benzyloxycarbonyl protection provides orthogonal stability, enabling selective manipulations without interference [21] [8].

Side Chain Protection Requirements

The leucine residue in Z-Pro-leu-gly-NH2 contains an unreactive side chain that requires no additional protection during synthesis [17] [19]. This simplifies the protecting group strategy and reduces the potential for side reactions associated with side chain manipulations [18]. The proline residue similarly lacks reactive side chain functionality, further streamlining the protection requirements [17].

The glycine residue possesses no side chain functionality, eliminating protection considerations for this position [17]. The C-terminal amide functionality may require protection during certain synthetic approaches, particularly in solution-phase methodologies where competing reactions could occur [9]. Temporary protection of the amide nitrogen can be achieved through various strategies, including tert-butyloxycarbonyl or benzyloxycarbonyl groups that undergo selective removal under appropriate conditions [19].

Orthogonality and Compatibility

The protecting group strategy for Z-Pro-leu-gly-NH2 synthesis must ensure orthogonality between temporary and permanent protecting groups [18] [20]. The benzyloxycarbonyl group demonstrates excellent orthogonality with both Fmoc and Boc temporary protecting strategies [8]. This orthogonality enables selective deprotection of temporary groups without affecting the permanent benzyloxycarbonyl protection [20].

Fmoc chemistry provides optimal compatibility with benzyloxycarbonyl-protected sequences [8]. The basic conditions required for Fmoc removal (typically piperidine in dimethylformamide) do not affect benzyloxycarbonyl groups, enabling clean deprotection cycles [7] [8]. Similarly, the acidic conditions used for side chain deprotection in Fmoc strategies (trifluoroacetic acid) leave benzyloxycarbonyl groups intact [8].

Deprotection Strategy Optimization

The optimization of deprotection conditions proves critical for maintaining product integrity and maximizing yields [9] [20]. For Fmoc-based syntheses, the standard piperidine treatment (20% in dimethylformamide) provides efficient deprotection with minimal side reactions [7]. Monitoring of deprotection completeness through UV spectroscopy (monitoring dibenzofulvene formation) enables optimization of treatment duration [7].

Side chain deprotection strategies must account for the presence of the benzyloxycarbonyl group [9]. Standard trifluoroacetic acid cocktails used in Fmoc synthesis provide effective side chain deprotection while maintaining benzyloxycarbonyl integrity [9]. The addition of scavengers, such as triisopropylsilane and water, helps prevent unwanted side reactions during the deprotection process [9].

Purification and Characterization Techniques

The purification and characterization of Z-Pro-leu-gly-NH2 requires sophisticated analytical and preparative techniques to ensure product identity, purity, and structural integrity [22] [23] [24]. The methodology selection depends on synthesis scale, purity requirements, and intended applications [24] [25].

High-Performance Liquid Chromatography Methods

Reversed-phase high-performance liquid chromatography represents the primary purification technique for Z-Pro-leu-gly-NH2 [22] [23] [24]. The methodology utilizes C18-modified silica stationary phases with aqueous trifluoroacetic acid/acetonitrile mobile phase systems [23] [24]. The acidic conditions (pH approximately 2) ensure peptide protonation and minimize undesirable ionic interactions with residual silanol groups [23].

Gradient elution protocols typically employ linear increases in acetonitrile concentration from 5-10% to 50-70% over 20-60 minute periods [22] [23]. The relatively hydrophobic nature of Z-Pro-leu-gly-NH2, conferred by the benzyloxycarbonyl group and leucine side chain, results in retention times typically occurring at 40-60% acetonitrile concentration [23]. Peak resolution benefits from shallow gradients (1-2% acetonitrile per minute) and elevated column temperatures (40-50°C) [23].

Method development for preparative purification follows established scaling principles [26]. The transition from analytical to preparative conditions requires attention to column geometry, flow rates, and sample loading capacity [26]. Linear scaling relationships enable prediction of preparative conditions from optimized analytical methods, facilitating efficient method transfer [27] [26].

Mass Spectrometry Characterization

Mass spectrometry provides definitive molecular weight confirmation and structural information for Z-Pro-leu-gly-NH2 [28] [29] [30]. Electrospray ionization mass spectrometry demonstrates particular utility for this compound, enabling gentle ionization with minimal fragmentation [31] [29]. The expected molecular ion appears at m/z 419.22 for the protonated species [M+H]+, with additional sodium and potassium adducts frequently observed [31].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry offers complementary capabilities, particularly for molecular weight confirmation and purity assessment [32] [31]. The technique requires co-crystallization with appropriate matrix compounds, typically α-cyano-4-hydroxycinnamic acid for peptide analysis [31]. The resulting spectra demonstrate excellent signal-to-noise ratios and provide accurate mass measurements for molecular weight confirmation [31].

Tandem mass spectrometry capabilities enable sequence confirmation through controlled fragmentation studies [29] [30]. Collision-induced dissociation produces characteristic fragment ions corresponding to peptide bond cleavages, generating b-type and y-type ion series that confirm the amino acid sequence [29]. The proline residue often produces diagnostic fragmentations that aid in structural confirmation [29].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization for Z-Pro-leu-gly-NH2, enabling confirmation of amino acid sequence, stereochemistry, and conformational properties [33] [34] [35]. Proton NMR spectroscopy reveals characteristic chemical shift patterns for each amino acid residue, with the proline residue demonstrating distinctive features due to its cyclic structure [33] [36].

The benzyloxycarbonyl protecting group produces characteristic aromatic signals in the 7.2-7.4 ppm region, along with a distinctive benzyl methylene signal around 5.1 ppm [33]. The proline residue exhibits complex multipicity patterns for the ring protons, with the α-proton appearing as a distinctive multiplet around 4.3-4.5 ppm [33] [36]. Leucine contributes characteristic branched alkyl patterns, while glycine produces a simple AB system for the methylene protons [33].

Two-dimensional NMR techniques provide enhanced structural information, particularly for conformational analysis [35]. Nuclear Overhauser effect spectroscopy reveals spatial proximities between protons, enabling determination of preferred conformations in solution [35]. Chemical shift temperature coefficients provide information about hydrogen bonding patterns and structural stability [34].

Analytical Method Validation

Comprehensive analytical method validation ensures reliable characterization of Z-Pro-leu-gly-NH2 throughout synthesis and storage [32] [25]. Validation parameters include accuracy, precision, linearity, range, specificity, detection limits, and robustness [32]. High-performance liquid chromatography methods require validation across the intended concentration range, typically encompassing 0.1-200 μg/mL for routine analysis [32].

Forced degradation studies provide information about potential degradation pathways and establish stability-indicating analytical methods [32]. Exposure to acidic, basic, oxidative, thermal, and photolytic conditions reveals potential degradation products and validates analytical method specificity [32]. The resulting information guides storage condition selection and establishes appropriate analytical monitoring protocols [32].

Quality control specifications typically include identity confirmation through retention time matching and mass spectrometry, purity determination through area normalization, and content determination through external standard quantitation [25]. Acceptance criteria depend on intended applications, with research-grade materials typically requiring >95% purity while pharmaceutical applications may demand >99% purity [25].

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XLogP3

1.8

Sequence

PLG

Wikipedia

N-{1-[(2-{[(Benzyloxy)carbonyl]imino}-2-hydroxyethyl)imino]-1-hydroxy-4-methylpentan-2-yl}pyrrolidine-2-carboximidic acid

Dates

Last modified: 08-16-2023

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